molecular formula C23H19N5O4 B4233547 3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

Cat. No.: B4233547
M. Wt: 429.4 g/mol
InChI Key: FVNLDTHJLDHLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE is a complex organic compound that features a nitro group, an oxazole ring fused with a pyridine ring, and a pyrrolidine moiety

Preparation Methods

The synthesis of 3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring, followed by the introduction of the nitro group and the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and the oxazole ring may play crucial roles in its biological activity. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE can be compared with other similar compounds, such as:

    N-(3-methyl-1,3-oxazolidin-2-ylidene)aniline: This compound also features an oxazole ring but lacks the nitro group and the pyrrolidine moiety.

    4-(1-pyrrolidinyl)benzamide: This compound contains the pyrrolidine moiety but lacks the oxazole ring and the nitro group. The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c29-22(15-8-9-18(19(14-15)28(30)31)27-11-1-2-12-27)25-17-6-3-5-16(13-17)23-26-21-20(32-23)7-4-10-24-21/h3-10,13-14H,1-2,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNLDTHJLDHLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Reactant of Route 2
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3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Reactant of Route 3
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3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Reactant of Route 5
3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE
Reactant of Route 6
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3-NITRO-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-4-(PYRROLIDIN-1-YL)BENZAMIDE

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